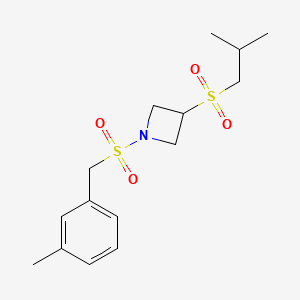

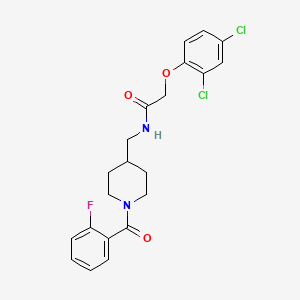

![molecular formula C16H18N4O3 B2396234 N-(méthyl)-1-(3-méthoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900899-69-6](/img/structure/B2396234.png)

N-(méthyl)-1-(3-méthoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.

BenchChem offers high-quality 1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les pyrrolo[1,2-a]pyrimidines, y compris notre composé d'intérêt, sont reconnues comme des hétérocycles essentiels dans les produits pharmaceutiques. Leur squelette polyvalent permet la création de composés structurellement divers avec des applications thérapeutiques potentielles. Les chercheurs peuvent explorer les modifications de cette structure de base pour concevoir de nouveaux médicaments ciblant des maladies spécifiques. Par exemple, la synthèse de dérivés avec des substituants adaptés pourrait conduire à des agents anticancéreux puissants, des inhibiteurs de kinase ou des médicaments anti-inflammatoires .

Science des matériaux : Amélioration de l'émission induite par l'agrégation (AIEE)

Il est intéressant de noter que les pyrrolo[1,2-a]pyrimidines présentent des propriétés d'amélioration de l'émission induite par l'agrégation (AIEE) dépendantes du temps imprévisibles. Les matériaux AIEE émettent une fluorescence plus forte lors de l'agrégation, ce qui les rend précieux pour des applications telles que les capteurs, l'imagerie et l'optoélectronique. L'étude du comportement AIEE de notre composé pourrait conduire à des matériaux innovants avec une luminescence accrue .

Synthèse organique et méthodologie

La méthode sans métal pour synthétiser des NH-pyrroles tétrasubstitués non symétriques, qui implique une double cyanation chimiosélective consécutive, est remarquable. Les chercheurs peuvent adapter cette méthodologie pour créer d'autres hétérocycles complexes. De plus, la formation du NH-pyrrole thermodynamiquement stable par aromatisation et protonation ouvre des possibilités pour d'autres transformations synthétiques .

Chimie computationnelle et modélisation moléculaire

À l'aide d'outils informatiques, les scientifiques peuvent prédire les propriétés du composé, telles que la solubilité, la stabilité et la réactivité. Les simulations de dynamique moléculaire et les études d'amarrage peuvent révéler ses modes de liaison avec des protéines spécifiques. Ces informations aident à la conception et à l'optimisation rationnelles des médicaments.

En résumé, le composé « N-(méthyl)-1-(3-méthoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide » est prometteur dans diverses disciplines scientifiques. Sa structure complexe invite à l'exploration, et les chercheurs peuvent libérer son potentiel grâce à des applications innovantes et des recherches ciblées . Si vous souhaitez plus de détails ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊

Propriétés

IUPAC Name |

6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-17-15(21)12-10-11-14(19(12)8-5-9-23-2)18-13-6-3-4-7-20(13)16(11)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYWFHFLLUZKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)

![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)

![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)

![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)

![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)

![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)